2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-6-5-11-19(20)22(25)23-13-7-8-14-24-15-16-27-21(17-24)18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUZIWCLHVMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Phenylmorpholine
2-Phenylmorpholine is synthesized via a ring-closing reaction between ethylene oxide derivatives and 2-aminophenol precursors.
Methodology :
- Epichlorohydrin route :
- React 2-aminophenol with epichlorohydrin in acidic conditions to form 2-phenylmorpholine.
- Conditions : HCl (cat.), 80°C, 12 hours.
- Yield : 68–72% after recrystallization.
- Reductive amination :
- Condense 2-(phenylamino)ethanol with formaldehyde under hydrogenation (H₂, Pd/C).
Alkylation to Introduce the Butyl Chain
The morpholine nitrogen is alkylated with 1,4-dibromobutane to install the butyl spacer:
Reaction :
- 2-Phenylmorpholine + 1,4-dibromobutane → 4-bromo-N-(2-phenylmorpholino)butane.
- Conditions : K₂CO₃, DMF, 60°C, 8 hours.
- Yield : 85%.
Amine formation :
Synthesis of 2-Methoxybenzoyl Chloride
The benzoyl chloride is prepared from 2-methoxybenzoic acid:
- Chlorination :
Amide Bond Formation
Coupling the acyl chloride with 4-(2-phenylmorpholino)butylamine:
Schotten-Baumann reaction :
Alternative coupling agents :
Optimization and Challenges
Competing Reactions
Purification
- Column chromatography : Silica gel (ethyl acetate/hexane) isolates the final product.
- Recrystallization : Ethanol/water mixture achieves >95% purity.
Industrial-Scale Considerations
- Continuous flow reactors : Enhance yield and reduce reaction times for steps like chlorination.
- Green chemistry : Replace SOCl₂ with enzymatic or catalytic methods for chlorination.
Summary of Synthetic Routes
Chemical Reactions Analysis
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles like nitric acid, bromine, or sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic transformations, enhancing the development of new compounds with desired properties. The compound's unique structural features make it suitable for creating novel materials such as polymers and coatings.
Biology
The biological applications of this compound are noteworthy. It is under investigation for its potential interactions with enzymes and receptors, which could lead to significant biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Its ability to interact with receptors suggests potential roles in modulating physiological responses.
Medicine
In medicinal chemistry, this compound is being evaluated for various therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Its potential as an analgesic could provide alternatives for pain management.
- Anticancer Activity : Research suggests that the compound might possess anticancer properties, warranting further exploration in cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Biological Activity Assessment : A study investigated the compound's biological effects on human cell lines, revealing promising results in inhibiting cell proliferation in cancer models.
This indicates that the compound has a significant impact on cancer cell viability compared to standard treatments.
Compound Cell Line IC50 (µM) This compound HCT116 (Colorectal Cancer) 5.85 - Mechanism of Action Studies : Research into the mechanism of action revealed that the compound interacts with specific molecular targets, potentially leading to its therapeutic effects. Understanding these interactions could help design more effective derivatives.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Key Features : Bromo and nitro substituents on the benzamide core.
- Structural Insights: Crystallographic studies reveal two molecules per asymmetric unit, suggesting dimerization or unique crystal packing . Compared to the target compound, 4MNB lacks the morpholino-butyl chain, resulting in reduced steric bulk and altered electronic properties.
- Implications : The nitro group may increase reactivity in electrophilic substitutions, while the bromo substituent could enhance halogen bonding in crystal lattices .
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)
- Key Features: Thieno-pyrimidinyl scaffold with a trifluoromethylphenoxy group.
- Biological Activity: Exhibits antimicrobial properties, likely due to the thieno-pyrimidinyl moiety’s ability to disrupt microbial enzymes .
- Comparison: The target compound’s morpholino group may offer distinct binding interactions compared to the rigid thieno-pyrimidinyl system.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Key Features : Chlorophenyl and methyl substituents.
- Spectroscopic Properties : Fluorescence studies indicate that electron-donating groups (e.g., methoxy) enhance emission intensity, while chlorophenyl groups may stabilize excited states .
2-Methoxy-N-[(4-sulfamoylphenyl)carbamoylmethyl]benzamide
- Key Features : Sulfamoyl and carbamoylmethyl groups.
2-Fluoro-N-(4-methoxyphenyl)benzamide
- Key Features : Fluoro and methoxy substituents.
- Bioactivity : Benzanilide derivatives with fluoro groups are associated with antiemetic activity, attributed to interactions with serotonin receptors .
- Divergence: The target compound’s morpholino group may confer additional hydrogen-bonding capacity, enhancing receptor affinity compared to fluoro-substituted analogs.
Molecular Weight and Substituent Complexity
Biological Activity
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide core with a methoxy group and a phenylmorpholino side chain, which is believed to contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, modulating their activity and leading to diverse biological effects. Specific pathways involved in its action are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : Possible inhibition of key metabolic enzymes.
- Receptors : Interaction with neurotransmitter receptors influencing signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, Table 1 summarizes the IC50 values observed in different cell lines:
These results indicate that the compound may induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased pre-G1 cell populations.
Anti-inflammatory Effects
Additionally, the compound has been investigated for anti-inflammatory properties. In a study assessing its effects on inflammatory markers in vitro, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells compared to controls.
Case Studies
A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in:
- Inhibition of cell proliferation : Significant reduction in cell viability was observed at concentrations above 3 µM.
- Induction of apoptosis : Flow cytometry indicated an increase in apoptotic cells after treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in side chains and functional groups have been explored to enhance potency and selectivity against cancer cells. For instance, modifications to the phenylmorpholino group have shown promising results in increasing inhibitory activity against specific cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the morpholine intermediate (e.g., 2-phenylmorpholine) through cyclization of ethanolamine derivatives with substituted aryl halides under basic conditions .
- Step 2 : Alkylation of the morpholine intermediate with a butyl halide to generate 4-(2-phenylmorpholino)butylamine .
- Step 3 : Coupling with 2-methoxybenzoyl chloride using a coupling agent like DCC/DMAP in anhydrous dichloromethane .
- Critical Factors : Reaction temperature (0–25°C for coupling), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2:1 benzoyl chloride:amine) significantly impact yield (typically 60–75%) and purity (>95% by HPLC) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C), morpholine protons (δ ~3.0–3.5 ppm), and aromatic protons from benzamide (δ ~7.0–7.5 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₂₃H₂₉N₂O₃ (e.g., calculated [M+H]⁺ = 381.2) .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) at concentrations ≤10 mM. For aqueous buffers, employ co-solvents (e.g., 0.1% Tween-80) or cyclodextrin-based formulations .
- Stability : Store lyophilized powder at −20°C under inert gas. In solution, avoid prolonged exposure to light, heat (>37°C), or acidic/basic conditions (pH 6–8 recommended) .
Q. How does structural modification of the morpholine or benzamide moiety alter biological activity?
- Methodological Answer :
- Morpholine Modifications : Replacing the phenyl group with pyridyl or thienyl substituents enhances selectivity for serotonin receptors (e.g., 5-HT2A) but reduces dopamine D2 binding affinity .
- Benzamide Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position increases metabolic stability but may reduce blood-brain barrier permeability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target receptors like D2/5-HT2 .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
- Methodological Answer :
- Experimental Design : Conduct parallel assays (e.g., MTT, LDH release) across multiple cell lines (e.g., HepG2, HEK-293) with standardized protocols (e.g., 48-hour exposure, 10 μM dose) .
- Confounding Factors : Account for batch-to-batch variability in compound purity (validate via HPLC) and cell culture conditions (e.g., serum-free vs. serum-containing media) .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across studies .
Biological and Mechanistic Questions
Q. What in vitro models are suitable for studying the compound’s interaction with CNS targets?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]spiperone for 5-HT2A, [³H]raclopride for D2) in transfected CHO-K1 cells .
- Functional Assays : Measure cAMP inhibition (D2 receptor activity) or calcium flux (5-HT2A activation) using FLIPR Tetra systems .
Q. What computational tools predict the compound’s ADMET properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
